molecular formula C7H13NO2 B7883827 (2S)-1-ethylpyrrolidin-1-ium-2-carboxylate

(2S)-1-ethylpyrrolidin-1-ium-2-carboxylate

Cat. No.: B7883827
M. Wt: 143.18 g/mol
InChI Key: YNXFKYXSWNIWGO-LURJTMIESA-N
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Description

(2S)-1-ethylpyrrolidin-1-ium-2-carboxylate is a chiral ionic compound with potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring a pyrrolidine ring with an ethyl group and a carboxylate group, makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-ethylpyrrolidin-1-ium-2-carboxylate typically involves the reaction of (S)-proline with ethyl iodide under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving nucleophilic substitution and deprotonation.

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-ethylpyrrolidin-1-ium-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the ethyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or sulfonates are employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-1-ethylpyrrolidin-1-ium-2-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials, such as ionic liquids and polymers, due to its unique ionic properties.

Mechanism of Action

The mechanism by which (2S)-1-ethylpyrrolidin-1-ium-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved include modulation of neurotransmitter release and inhibition of specific enzymes, which can have therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-methylpyrrolidin-1-ium-2-carboxylate
  • (2S)-1-propylpyrrolidin-1-ium-2-carboxylate
  • (2S)-1-butylpyrrolidin-1-ium-2-carboxylate

Uniqueness

Compared to its analogs, (2S)-1-ethylpyrrolidin-1-ium-2-carboxylate offers a balance of steric and electronic properties that make it particularly effective in certain applications. Its ethyl group provides a unique combination of size and reactivity, which can influence its binding affinity and selectivity in biochemical assays and therapeutic applications.

Properties

IUPAC Name

(2S)-1-ethylpyrrolidin-1-ium-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-8-5-3-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNXFKYXSWNIWGO-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH+]1CCCC1C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[NH+]1CCC[C@H]1C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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